![molecular formula C17H17NO5S B2568185 4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile CAS No. 478079-82-2](/img/structure/B2568185.png)

4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

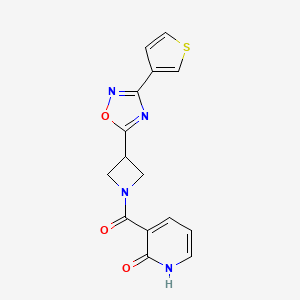

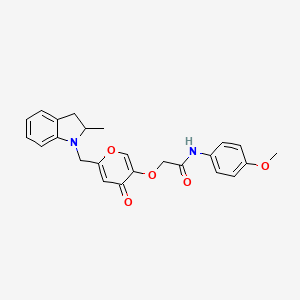

Molecular Structure Analysis

The molecular structure of 4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile is defined by its molecular formula, C17H17NO5S. This indicates that the molecule is composed of 17 carbon atoms, 17 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom.Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be inferred from its molecular structure. For 4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile, these properties include its molecular weight (347.39 g/mol) and its molecular formula (C17H17NO5S). Additional properties like melting point, boiling point, and density are typically determined experimentally .科学的研究の応用

Mechanisms of Lignin Model Compounds Degradation

The study by Yokoyama (2015) explores the acidolysis of lignin model compounds, highlighting the importance of the γ-hydroxymethyl group in the mechanism of C6-C2 and C6-C3 type model compounds degradation. The research suggests different reaction routes for these compounds under specific conditions, contributing to the understanding of lignin breakdown mechanisms, which can be crucial for biofuel production and environmental remediation efforts. This insight into lignin model compounds' degradation pathways could be applied to optimize processes for lignin valorization, potentially leading to more sustainable biomass utilization strategies. (Yokoyama, 2015)

Antioxidant Activity Analysis Methods

Munteanu and Apetrei (2021) reviewed critical tests used to determine antioxidant activity, emphasizing the significance of spectrophotometry in assessing the kinetic or equilibrium state of reactions involving antioxidants. The study presents various tests based on hydrogen atom transfer and electron transfer, providing a foundation for evaluating the antioxidant capacity of complex samples. This comprehensive review of analytical methods for antioxidant activity could guide research in food science, pharmacology, and related fields, aiming to assess and enhance the antioxidant properties of substances. (Munteanu & Apetrei, 2021)

Redox Mediators in Organic Pollutant Treatment

Husain and Husain (2007) discuss the use of redox mediators to enhance the degradation efficiency of recalcitrant compounds in wastewater. By exploring the role of enzymes like laccases and peroxidases in conjunction with redox mediators, this research illuminates potential strategies for improving the treatment of aromatic compounds in industrial effluents. The findings point towards more effective remediation methods, highlighting the significance of enzyme-redox mediator systems in environmental science and engineering. (Husain & Husain, 2007)

Synthesis and Application of Dihydroxynaphthalene

You-lan Zhang (2005) reviews the synthesis and application of 1,3-dihydroxynaphthalene, providing insights into efficient and eco-friendly photocatalytic hydroxylation methods. This work underscores the importance of sustainable synthesis approaches in the development of compounds for dye and pharmaceutical industries, suggesting pathways that minimize environmental impact. (Zhang You-lan, 2005)

Novel Synthesis of Omeprazole and Its Impurities

Saini et al. (2019) focus on novel synthesis methods for omeprazole and its impurities, offering insights into the development of proton pump inhibitors. The review covers various synthesis pathways and the formation of pharmaceutical impurities, highlighting the importance of understanding these processes for drug development and quality control. This research could aid in refining synthesis methods for improved drug purity and efficacy. (Saini et al., 2019)

作用機序

The mechanism of action of 4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile is not specified in the available literature. As a research compound, its effects and interactions with other substances are likely the subject of ongoing study.

Safety and Hazards

特性

IUPAC Name |

4-[2-hydroxy-3-(2-methoxyphenyl)sulfonylpropoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-22-16-4-2-3-5-17(16)24(20,21)12-14(19)11-23-15-8-6-13(10-18)7-9-15/h2-9,14,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRBTNYFELUUKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)CC(COC2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568110.png)

![Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2568111.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2568112.png)

![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2568114.png)

![N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2568119.png)

![N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2568122.png)